molecular formula C9H9Br2NO3 B556669 3,5-Dibromo-L-tyrosine CAS No. 300-38-9

3,5-Dibromo-L-tyrosine

Cat. No.: B556669
CAS No.: 300-38-9
M. Wt: 338.98 g/mol
InChI Key: COESHZUDRKCEPA-ZETCQYMHSA-N
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Description

3,5-Dibromo-L-tyrosine is a bromoamino acid derived from L-tyrosine, characterized by the presence of bromine atoms at the 3 and 5 positions of the benzyl group. This compound is commonly found in marine organisms, particularly sponges, and serves as a structural element for various marine bromotyrosine alkaloids. These alkaloids exhibit potent antimicrobial, antitumor, and antimalarial activities .

Mechanism of Action

Target of Action

The primary target of 3,5-Dibromo-L-tyrosine is the Erythropoietin receptor . This receptor plays a crucial role in the regulation of red blood cell production (erythropoiesis) in the body.

Result of Action

It is known that the compound has a role as an antithyroid drug , which suggests that it may help reduce the excessive production of thyroid hormones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-L-tyrosine typically involves the bromination of L-tyrosine. One efficient method involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) and hydrobromic acid (HBr) in acetic acid (AcOH). By adjusting the molar ratio of DMSO to L-tyrosine, either 3-bromo-L-tyrosine or this compound can be obtained. For this compound, a ratio of 2.2 equivalents of DMSO is used .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and precise control of temperature and reagent addition to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-L-tyrosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can remove the bromine atoms.

    Substitution: The bromine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atoms under appropriate conditions.

Major Products

Scientific Research Applications

3,5-Dibromo-L-tyrosine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-L-tyrosine: A mono-brominated derivative of L-tyrosine.

    L-Tyrosine: The parent compound without bromine substitutions.

    Other Halogenated Tyrosines: Compounds with chlorine or iodine substitutions.

Uniqueness

3,5-Dibromo-L-tyrosine is unique due to the presence of two bromine atoms, which significantly alter its chemical and biological properties compared to its mono-brominated or non-halogenated counterparts. This dual bromination enhances its reactivity and potency in various applications .

Properties

IUPAC Name

(2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2NO3/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15/h1-2,7,13H,3,12H2,(H,14,15)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COESHZUDRKCEPA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015579
Record name 3,5-Dibromo-L-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID8139944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300-38-9, 537-24-6
Record name 3,5-Dibromo-L-tyrosine
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Record name 3,5-Dibromo-L-tyrosine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibromotyrosine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07637
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Record name 3,5-Dibromo-L-tyrosine
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Record name 3,5-dibromotyrosine
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Record name 3,5-dibromo-L-tyrosine
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Record name DIBROMOTYROSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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